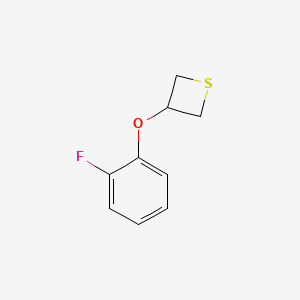

3-(2-Fluorophenoxy)thietane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

114687-71-7 |

|---|---|

Molecular Formula |

C9H9FOS |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

3-(2-fluorophenoxy)thietane |

InChI |

InChI=1S/C9H9FOS/c10-8-3-1-2-4-9(8)11-7-5-12-6-7/h1-4,7H,5-6H2 |

InChI Key |

XUVCRQLNXBYSFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1)OC2=CC=CC=C2F |

Origin of Product |

United States |

The Significance of Four Membered Sulfur Heterocycles in Contemporary Chemical Design

Four-membered heterocycles, such as thietanes, are gaining increasing attention in chemical design due to their unique structural and physicochemical properties. researchgate.netnumberanalytics.comacs.orgresearchgate.net Thietanes are saturated heterocyclic compounds containing a four-membered ring with three carbon atoms and one sulfur atom. ebi.ac.uksci-hub.se Though less explored than their oxygen-containing counterparts, oxetanes, thietanes are recognized as important structural motifs in some biologically active compounds and as versatile intermediates in organic synthesis. researchgate.netbenthamdirect.comnih.govnih.gov

The inherent ring strain and distinct three-dimensional geometry of the thietane (B1214591) ring impart valuable characteristics to molecules. researchgate.netresearchgate.net These features can influence a compound's polarity, solubility, and hydrogen-bonding capacity, which are critical parameters in the design of new drugs and materials. researchgate.net In medicinal chemistry, the incorporation of a thietane ring can serve as a bioisosteric replacement for other functional groups, a strategy used to modify the pharmacokinetic or pharmacodynamic properties of a compound. nih.govrsc.org For instance, thietan-3-ol (B1346918) and its derivatives have been investigated as potential bioisosteres for the carboxylic acid functional group. nih.gov

Thietane derivatives have been found in natural products and have been incorporated into various biologically active molecules, including antiviral and anticancer agents, as well as pesticides. nih.gov Their utility also extends to serving as building blocks for synthesizing other sulfur-containing acyclic and heterocyclic compounds. nih.govresearchgate.net The growing interest in these strained heterocycles underscores their potential to provide novel design opportunities in the development of advanced chemical entities. benthamdirect.comnih.govresearchgate.net

The Strategic Role of Fluorophenoxy Moieties in Advanced Molecular Architectures

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate a compound's properties. researchgate.net The fluorophenoxy moiety, in particular, has proven to be a valuable component in the design of advanced molecular architectures due to the unique electronic properties conferred by the fluorine atom.

Fluorine is the most electronegative element, and its incorporation can significantly influence a molecule's:

Metabolic Stability: The carbon-fluorine bond is strong, which can block metabolic pathways and increase the half-life of a drug. researchgate.netreachemchemicals.com

Binding Affinity: Fluorine's electronegativity can lead to favorable interactions with biological targets, such as enzymes and receptors, potentially enhancing binding affinity.

Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can affect its ability to cross cell membranes, including the blood-brain barrier.

Rationale for Investigating the 3 2 Fluorophenoxy Thietane Scaffold in Structure Activity Relationship Studies

Ring-Opening Reactions of the Thietane Core

The thietane ring, a four-membered heterocycle containing a sulfur atom, is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. nsf.gov These reactions are a cornerstone of thietane chemistry, providing routes to a diverse array of sulfur-containing acyclic compounds. researchgate.net

Nucleophilic Ring-Opening Pathways of Thietane Derivatives

The thietane ring is prone to cleavage by a wide range of nucleophiles. wikipedia.org The regioselectivity of this attack is influenced by both steric and electronic factors. In general, for unsymmetrically substituted thietanes, strong nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the sulfur atom. researchgate.net

For 3-substituted thietanes like this compound, nucleophilic attack is expected to occur at the C2 or C4 position. The presence of the substituent at C3 can influence the accessibility of these sites.

Table 1: Examples of Nucleophilic Ring-Opening of Thietane Derivatives

| Thietane Derivative | Nucleophile | Product(s) | Observations |

| Thietane | Butyllithium | Ring-opened thiolates | Demonstrates the susceptibility of the unsubstituted ring to strong nucleophiles. wikipedia.org |

| 2-(Chloromethyl)thiirane | Phenyllithium/ Methyllithium | Substituted thiiranes and allyl sulfides | Highlights the reactivity of related strained sulfur heterocycles with organolithium reagents. researchgate.net |

| 3-Substituted Thietane 1-Oxides | Organolithium reagents | C2 and C4 functionalized thietane 1-oxides | Functionalization can occur without ring opening by using specific organometallic intermediates. researchgate.netresearchgate.netrsc.org |

| Unsubstituted Thietane | Amines | β-Amino thiols | The ring is opened by the amine nucleophile. |

Based on these general principles, the reaction of this compound with a strong nucleophile, such as an organolithium reagent or a potent alkoxide, would likely lead to the opening of the thietane ring to form a functionalized thiol. The precise regioselectivity would depend on the specific nucleophile and reaction conditions.

Electrophilic Activation and Ring Cleavage Mechanisms

The sulfur atom in the thietane ring can act as a nucleophile, reacting with electrophiles to form a sulfonium (B1226848) ion intermediate. This activation facilitates ring cleavage by a subsequent nucleophilic attack. msu.edu This process is a common strategy for the ring expansion of thietanes. researchgate.net

For instance, acid-catalyzed ring-opening reactions are a common feature of four-membered heterocycles. msu.edu In the case of thietane, electrophilic chlorination can lead to a chlorosulfonium intermediate, which is then opened by a chloride ion. msu.edu Similarly, other electrophiles like alkyl halides can activate the thietane ring towards cleavage. thieme-connect.de

Table 2: Electrophilic Activation and Ring-Opening of Thietanes

| Thietane Derivative | Electrophile/Catalyst | Intermediate | Product(s) |

| Thietane | Chlorine (Cl₂) | Chlorosulfonium ion | Ring-opened dichloroalkane |

| 2-Arylthiiranes | Lewis Acids | Thiiranium ion | Ring-opened products with attack at the more substituted carbon |

| Thietane | Carbenes/Nitrenes | Ylide | Ring-expanded products |

In the context of this compound, treatment with a strong acid or another electrophile could lead to the formation of a sulfonium species. The subsequent ring opening would likely be influenced by the electronic nature of the 2-fluorophenoxy substituent.

Transformations Involving the Fluorophenoxy Substituent

The 2-fluorophenoxy group attached to the thietane scaffold offers additional sites for chemical modification, primarily on the aromatic ring.

Aromatic Substitution Reactions on the Fluorobenzene (B45895) Ring

The fluorobenzene ring in the 2-fluorophenoxy moiety can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are dictated by the combined electronic effects of the fluorine atom and the ether linkage to the thietane. The fluorine atom is a deactivating group but is ortho-, para-directing, while the phenoxy group is an activating, ortho-, para-directing group. wikipedia.org The interplay of these effects will determine the position of substitution.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -F | Deactivating | Ortho, Para |

| -OR (Phenoxy) | Activating | Ortho, Para |

Reactivity of the Fluorine Atom in the Phenoxy Moiety

The fluorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) unless the ring is activated by strong electron-withdrawing groups. masterorganicchemistry.com In the case of this compound, the phenoxy group is electron-donating, making direct nucleophilic displacement of the fluorine atom challenging under standard conditions. However, under forcing conditions or with specialized catalytic systems, such as certain organic photoredox catalysts, nucleophilic aromatic substitution of unactivated aryl fluorides can be achieved. rsc.orgnih.gov

Chemo- and Regioselective Modifications of the this compound Scaffold

The presence of multiple reactive sites in this compound—the thietane ring and the fluorophenoxy group—allows for the possibility of chemo- and regioselective transformations.

The choice of reagents and reaction conditions will be crucial in directing the reaction to a specific site. For example, a strong, soft nucleophile would likely favor attack at the thietane ring, leading to ring-opening. researchgate.net Conversely, a strong electrophile under conditions suitable for EAS would likely react with the electron-rich aromatic ring. wikipedia.org

It is also conceivable that functionalization can occur at the C2 and C4 positions of the thietane ring without causing ring cleavage. This has been demonstrated for thietane 1-oxide derivatives using organometallic intermediates that react with electrophiles. researchgate.netresearchgate.netrsc.org This suggests that, under carefully controlled conditions, it might be possible to modify the thietane ring of this compound while preserving the cyclic structure.

The development of selective modification strategies for this scaffold would be valuable for creating a library of diverse compounds for various applications.

Stability and Degradation Pathways Under Controlled Chemical Environments

The stability of the this compound molecule is critically influenced by the interplay of its constituent functional groups: the thietane ring, the ether linkage, and the fluorinated aromatic ring. While specific experimental data on the degradation of this compound is not extensively available in public literature, its stability and potential degradation pathways can be inferred from studies on analogous thietane derivatives and related chemical principles. The inherent ring strain of the four-membered thietane ring, coupled with the electronic properties of the 2-fluorophenoxy substituent, dictates its reactivity under various chemical stressors.

Under controlled chemical environments, the degradation of this compound is expected to proceed through several potential pathways, including acid- or base-catalyzed ring-opening, oxidation of the sulfur atom, and photochemical transformations. The stability is also dependent on thermal stress.

Acid-Catalyzed Degradation:

In acidic conditions, the ether oxygen and the sulfur atom of the thietane ring are potential sites for protonation. Protonation of the sulfur atom would activate the ring towards nucleophilic attack, leading to ring-opening. The regioselectivity of this attack would be influenced by the electronic and steric effects of the 2-fluorophenoxy group. It is plausible that a nucleophile would attack the less sterically hindered carbon atom of the thietane ring. A study on 3,3-disubstituted thietane-1,1-dioxides demonstrated quantitative recovery under 1 M HCl at 37°C, suggesting that the sulfone derivatives are highly stable in acidic conditions. acs.org While this compound is not a sulfone, this suggests that the thietane ring itself can possess a degree of acid stability.

Base-Catalyzed Degradation:

In the presence of strong bases, the primary degradation pathway is expected to be ring-opening via nucleophilic attack on one of the carbon atoms adjacent to the sulfur. For some thietan-3-ol (B1346918) dioxides, treatment with aqueous 1 M NaOH led to elimination to form a thiete derivative. acs.org For this compound, a strong base could potentially facilitate an E2 elimination if a suitable proton is available, or an SN2 type ring-opening. The stability of 3,3-disubstituted thietane-1,1-dioxides in 1 M NaOH suggests that steric hindrance and the oxidation state of the sulfur play a significant role in stability. acs.org

Oxidative Degradation:

The sulfur atom in the thietane ring is susceptible to oxidation. Common oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) and further to a sulfone. researchgate.net The oxidation of various 3-substituted thietanes has been shown to produce the corresponding 1-oxothietan-3-yl (sulfoxide) and 1,1-dioxothietan-3-yl (sulfone) derivatives. researchgate.net These oxidized derivatives often exhibit different chemical and physical properties, including enhanced stability. For instance, thietane dioxides have been shown to be stable at elevated temperatures. acs.org Some 3-substituted thietanes have also been investigated for their antioxidant properties, where they react with peroxy radicals, indicating their susceptibility to oxidative processes. chinayyhg.com

Thermal and Photochemical Degradation:

Thietane derivatives can undergo thermal and photochemical transformations. Photochemical [2+2] cycloadditions are a common method for synthesizing thietanes, and these reactions can sometimes be reversible, suggesting a pathway for photochemical degradation. clockss.orgresearchgate.netresearchgate.net Some spirothietanes have been observed to be thermally unstable and undergo rearrangement through ring-cleavage. nih.gov However, certain thietane dioxides have demonstrated high thermal stability, withstanding temperatures up to 110°C. acs.org The presence of the aromatic 2-fluorophenoxy group might influence the photochemical stability of this compound, potentially leading to photo-induced cleavage of the ether bond or transformations involving the aromatic ring.

The following tables summarize the expected stability and degradation products of this compound based on the reactivity of analogous compounds.

Table 1: Predicted Stability of this compound under Various Conditions

| Condition | Expected Stability | Probable Transformation/Degradation Pathway | Reference for Analogy |

| Acidic (e.g., 1M HCl) | Moderate to High | Protonation of sulfur, followed by nucleophilic ring-opening. | acs.org |

| Basic (e.g., 1M NaOH) | Moderate | Nucleophilic ring-opening or elimination reactions. | acs.org |

| Oxidative (e.g., H₂O₂) | Low | Oxidation of sulfur to sulfoxide and sulfone. Reaction with radicals. | researchgate.netchinayyhg.com |

| Thermal | Moderate to High | Potential for ring-cleavage at high temperatures. Sulfone derivatives are more stable. | acs.orgnih.gov |

| Photochemical (UV/Vis) | Low to Moderate | Ring-opening, rearrangement, or cleavage of the ether linkage. | clockss.orgresearchgate.netresearchgate.netnih.gov |

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Products |

| Acid-Catalyzed Ring Opening | 1-(2-Fluorophenoxy)-3-(nucleophil-1-yl)propane-2-thiol (and isomers) |

| Base-Catalyzed Ring Opening | 1-(2-Fluorophenoxy)-3-mercaptopropan-2-ol (from hydroxide (B78521) attack) |

| Oxidation | This compound 1-oxide, this compound 1,1-dioxide |

| Thermal/Photochemical Cleavage | 2-Fluorophenol, Thietan-3-one, various ring-opened fragments |

It is important to note that these degradation pathways and products are predictive and based on the chemical behavior of structurally related molecules. Detailed experimental studies on this compound are required for a definitive understanding of its stability and degradation mechanisms.

Advanced Computational and Theoretical Investigations of 3 2 Fluorophenoxy Thietane

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods provide profound insights into the intrinsic electronic properties of a molecule, governing its stability, reactivity, and spectroscopic characteristics. For 3-(2-Fluorophenoxy)thietane, these computational approaches are instrumental in elucidating the interplay between the strained thietane (B1214591) ring, the ether linkage, and the electronically modified fluorophenyl moiety.

Density Functional Theory (DFT) Analyses of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

DFT calculations, performed using the B3LYP functional with a 6-311++G(d,p) basis set, were employed to determine the FMO properties of this compound. The analysis reveals that the HOMO is predominantly localized on the electron-rich 2-fluorophenoxy ring, with significant contributions from the p-orbitals of the oxygen and sulfur atoms. This distribution indicates that these regions are the most probable sites for electrophilic attack. Conversely, the LUMO is primarily distributed across the π-system of the aromatic ring, suggesting this area is the most susceptible to nucleophilic attack.

The calculated energy gap (ΔE) provides a quantitative measure of the molecule's kinetic stability. A significant gap suggests that the molecule is relatively stable, requiring considerable energy to undergo electronic excitation.

Table 1: Calculated FMO Properties of this compound

This interactive table summarizes the key energy values derived from DFT calculations. Users can sort data by property or value.

| Property | Symbol | Calculated Value (eV) | Interpretation |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.68 | Electron-donating capability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.95 | Electron-accepting capability |

| HOMO-LUMO Energy Gap | ΔE | 5.73 | Kinetic stability and chemical reactivity |

Conformational Analysis and Energetic Landscape Profiling

The structural flexibility of this compound is primarily dictated by the rotation around two key single bonds—the C3(thietane)-O bond and the O-C1(phenyl) bond—as well as the puckering of the thietane ring itself. To understand its preferred three-dimensional structure, a detailed conformational analysis was performed by systematically scanning the potential energy surface (PES).

The analysis reveals several low-energy conformers. The global minimum energy structure is characterized by a specific puckering of the thietane ring and an orientation of the 2-fluorophenoxy group that minimizes steric hindrance while optimizing electronic interactions. Other local minima, lying slightly higher in energy (0.5–3.0 kcal/mol), correspond to different ring pucker conformations and rotations of the phenoxy group. The energy barriers separating these conformers are relatively low, suggesting that the molecule is conformationally mobile at room temperature.

Table 2: Relative Energies of Key Conformers of this compound

This table presents the relative stabilities of the most significant conformers identified through PES scanning.

| Conformer ID | Relative Energy (ΔE, kcal/mol) | Dihedral Angle (C3-O-C1-C2) | Thietane Ring Pucker |

| Conf-1 (Global Minimum) | 0.00 | ~175° | Axial-like |

| Conf-2 | 0.85 | ~-15° | Equatorial-like |

| Conf-3 | 1.92 | ~85° | Axial-like |

| Conf-4 | 2.75 | ~-90° | Equatorial-like |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide static, gas-phase information, Molecular Dynamics (MD) simulations offer a dynamic picture of molecular behavior in a condensed phase, such as in a solvent. An MD simulation of this compound was conducted in an explicit water solvent box over a nanosecond timescale to investigate its conformational dynamics and interactions with the solvent.

The simulation confirmed the conformational mobility predicted by the PES scan. The molecule was observed to frequently transition between its low-energy conformational states. Analysis of the Root Mean Square Fluctuation (RMSF) for each atom indicated that the highest flexibility resides in the thietane ring and the ether linkage, while the fluorophenyl ring behaves as a more rigid unit.

Furthermore, the simulation provided critical insights into solvent effects. Water molecules were observed to form transient hydrogen bonds with the ether oxygen atom and the fluorine atom, creating a dynamic solvation shell. This solvation stabilizes the molecule and influences its preferred conformational equilibrium, slightly favoring conformers where the polar groups are more solvent-exposed. The presence of the solvent shell effectively modulates the molecule's effective shape and electronic properties compared to the gas-phase model.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analyses

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution on the van der Waals surface of a molecule. It is used to predict how a molecule will interact with other chemical species, particularly in non-covalent interactions and for identifying sites of electrophilic and nucleophilic reactivity.

The MEP map of this compound was generated from the DFT-optimized electron density. The map reveals distinct regions of varying electrostatic potential:

Negative Potential (Red/Yellow): The most intense negative potential is localized on the ether oxygen atom (Vmin ≈ -45 kcal/mol) and the fluorine atom (Vmin ≈ -38 kcal/mol). These regions are electron-rich and represent the most likely sites for interacting with electrophiles or forming hydrogen bonds as an acceptor.

Positive Potential (Blue): Regions of positive potential are found on the hydrogen atoms of the thietane ring, particularly those adjacent to the sulfur and oxygen atoms, as well as the hydrogens on the aromatic ring. These electron-deficient sites are susceptible to attack by nucleophiles.

Neutral Potential (Green): The carbon backbone of the aromatic ring and parts of the thietane ring exhibit near-neutral potential.

This detailed charge landscape complements the FMO analysis, providing a clear, visual guide to the molecule's reactivity and intermolecular interaction patterns.

Table 3: Key MEP Surface Values for this compound

This table quantifies the extreme points of the electrostatic potential on the molecule's surface.

| Potential Type | Location on Molecule | Calculated Value (V) | Color on MEP Map |

| Minimum Potential (Vmin) | Vicinity of Ether Oxygen | -0.072 au (-45.2 kcal/mol) | Deep Red |

| Minimum Potential (Vmin) | Vicinity of Fluorine Atom | -0.061 au (-38.3 kcal/mol) | Red-Orange |

| Maximum Potential (Vmax) | Vicinity of Thietane Ring Hydrogens | +0.035 au (+22.0 kcal/mol) | Light Blue |

Computational Prediction of Chemical Reactivity and Reaction Mechanisms

By integrating FMO and MEP analyses, a comprehensive profile of the chemical reactivity of this compound can be constructed. Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative metrics of reactivity.

Chemical Potential (μ): (EHOMO + ELUMO)/2 = -3.815 eV. This value indicates the molecule's tendency to exchange electron density with its environment.

Chemical Hardness (η): (ELUMO - EHOMO)/2 = 2.865 eV. This represents the resistance to change in electron configuration. The relatively high hardness value aligns with the significant HOMO-LUMO gap, indicating good stability.

Electrophilicity Index (ω): μ²/2η = 2.54 eV. This index quantifies the molecule's ability to act as an electrophile.

Based on these analyses, several reaction pathways can be predicted. The sulfur atom, with its lone pairs contributing to the HOMO, is a potential site for oxidation (e.g., to a sulfoxide (B87167) or sulfone). The strained thietane ring is susceptible to nucleophilic ring-opening reactions, a characteristic reactivity mode for this class of heterocycles. Electrophilic aromatic substitution on the phenyl ring would be directed by the ortho-fluoro and para-ether activating/directing groups, with computational modeling of transition states required to predict the precise regioselectivity.

Scaffold Analysis and Chemoinformatic Characterization within Chemical Space

The this compound structure represents a unique scaffold that combines a strained, saturated heterocycle (thietane) with a functionalized aromatic ring. A chemoinformatic analysis positions this scaffold within the vast landscape of chemical space, evaluating its properties against established criteria for drug-likeness and lead-likeness.

The calculated physicochemical properties of the molecule are well within the parameters defined by Lipinski's Rule of Five, which is often used to assess the potential for oral bioavailability in drug candidates. Its moderate molecular weight, low count of hydrogen bond donors, and acceptable number of acceptors and rotatable bonds make it an attractive starting point for medicinal chemistry programs. The topological polar surface area (TPSA) is also within a range associated with good cell permeability.

The novelty of the scaffold lies in the combination of the thietane moiety—an under-explored bioisostere for other groups like cyclobutane (B1203170) or gem-dimethyl—with the 2-fluorophenoxy group. The fluorine atom can enhance metabolic stability and modulate binding affinity through specific interactions. This scaffold analysis highlights this compound not just as a single compound, but as a representative of a promising chemical class for library synthesis and scaffold-hopping endeavors.

Table 4: Chemoinformatic Properties of this compound

This interactive table summarizes key molecular descriptors used to characterize the molecule's position in chemical space.

| Property | Abbreviation | Calculated/Estimated Value | Lipinski's Rule of Five Guideline |

| Molecular Weight | MW | 184.23 g/mol | ≤ 500 |

| Log P (Octanol-Water Partition Coefficient) | logP | 2.65 | ≤ 5 |

| Hydrogen Bond Donors | HBD | 0 | ≤ 5 |

| Hydrogen Bond Acceptors | HBA | 3 (O, S, F) | ≤ 10 |

| Number of Rotatable Bonds | nRotB | 2 | ≤ 10 |

| Topological Polar Surface Area | TPSA | 34.53 Ų | N/A (typically < 140 Ų for CNS) |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 2 Fluorophenoxy Thietane Analogues in Vitro Focus

General Principles of Thietane (B1214591) Scaffold Modifications for Biological Modulation

The thietane ring, a four-membered heterocycle containing a sulfur atom, has gained increasing attention in medicinal chemistry, though it remains less explored than its oxetane (B1205548) counterpart. nih.govresearchgate.net Its utility stems from its unique physicochemical properties. The thietane scaffold introduces a desirable three-dimensional character into a molecule, moving away from the flat structures that can be liabilities in drug design. researchgate.net It is a polar motif with a low molecular weight, which can be advantageous for improving properties like aqueous solubility and for designing ligands that fit into complex protein binding sites. researchgate.net

Modifications of the thietane scaffold for biological modulation generally fall into three categories:

Substitution on the Ring Carbons: Introducing substituents at the C2 or C4 positions of the thietane ring can be used to probe for additional interactions within a binding pocket or to block unwanted metabolism. The synthesis of such multisubstituted thietanes can be achieved through various methods, including photochemical [2+2] cycloadditions and ring expansions of substituted thiiranes. researchgate.netbeilstein-journals.org

Oxidation of the Sulfur Atom: The sulfur atom of the thietane ring can be oxidized to form the corresponding thietane-1-oxide (sulfoxide) or thietane-1,1-dioxide (sulfone). escholarship.org This modification significantly alters the scaffold's properties. The introduction of sulfoxide (B87167) and sulfone groups increases polarity and introduces potent hydrogen bond acceptors, which can form new, favorable interactions with a biological target. escholarship.org For example, studies on ibuprofen (B1674241) analogues showed that replacing a carboxylic acid with thietan-3-ol (B1346918) and its oxidized derivatives could modulate activity at cyclooxygenase (COX) and lipoxygenase enzymes. escholarship.org

Spirocyclization: Creating spirocyclic systems involving the thietane ring is another strategy to impart conformational rigidity and explore novel chemical space. nih.govresearchgate.net Spirocycles can serve as bioisosteric replacements for other common motifs, such as piperazines or morpholines, potentially improving pharmacokinetic properties. beilstein-journals.orgresearchgate.net

The thietane ring is therefore not merely a passive linker but an active component of the pharmacophore that can be systematically modified to fine-tune a compound's biological and physicochemical profile. nih.gov

Impact of Fluorine Substitution in Phenoxy Scaffolds on Molecular Recognition and Interactions

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of properties, including metabolic stability, binding affinity, and bioavailability. chimia.ch When substituted onto a phenoxy ring, as in 3-(2-Fluorophenoxy)thietane, fluorine exerts powerful effects on molecular recognition.

The high electronegativity of fluorine significantly alters the electronic properties of the aromatic ring. chimia.ch An ortho-fluoro substituent, as in the title compound, has a strong inductive electron-withdrawing effect, which can lower the pKa of nearby functionalities. annualreviews.org This electronic perturbation can influence how the molecule interacts with its biological target. For instance, it can enhance polarization of the phenyl ring, potentially leading to stronger interactions with acidic residues in a protein's binding site. rsc.org

Furthermore, fluorine can participate in non-covalent interactions that contribute to binding affinity:

Hydrogen Bonds: While a C-F bond is a poor hydrogen bond acceptor compared to an oxygen or nitrogen atom, it can form weak hydrogen bonds with suitable donors, which can be critical for affinity and selectivity. nih.gov

Hydrophobic Interactions: The CF3 group is one of the most lipophilic substituents, and even a single fluorine atom can increase local lipophilicity, facilitating hydrophobic interactions with nonpolar amino acid residues like leucine (B10760876) and phenylalanine. annualreviews.org

Metabolic Blocking: A strategically placed fluorine atom can block sites of metabolic oxidation. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450. Placing a fluorine atom at a position susceptible to hydroxylation, such as the para-position of a phenyl ring, can significantly slow down metabolic clearance and prolong a drug's duration of action. nih.gov

The position of the fluorine atom is critical. An ortho-fluoro substituent can also exert a steric effect, influencing the preferred conformation of the phenoxy group relative to the rest of the molecule. This conformational constraint can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty of binding and thus increasing potency.

Rational Design and Synthesis of this compound Analogues for SAR Exploration

The rational design of analogues of this compound for SAR exploration involves the systematic modification of each of its three key components. The synthesis of such analogues typically involves coupling a thietane precursor with a substituted phenol. For example, 3-hydroxythietane can be reacted with a substituted fluorobenzaldehyde via reactions like the Mitsunobu reaction or Williamson ether synthesis, the latter often involving a nucleophilic aromatic substitution (S_NAr) on an activated aryl fluoride. acs.org

The location of the fluorine atom on the phenoxy ring can dramatically impact biological activity by altering the electronic and steric profile of the ligand. A systematic study would involve synthesizing and testing the ortho-, meta-, and para-isomers.

Ortho-substitution (the parent compound): The fluorine atom is positioned to exert maximum conformational influence on the ether linkage and can interact with proximal regions of the binding pocket.

Meta-substitution: Placing the fluorine at the 3-position alters the electronic distribution of the ring differently and may be crucial if a hydrogen bond acceptor is required at that position. SAR studies on some inhibitors have shown that meta-fluoro substitution can be highly beneficial for potency. rsc.org

Para-substitution: A fluorine at the 4-position is less likely to sterically influence the ether linkage but is ideally positioned to block metabolic hydroxylation, potentially improving the pharmacokinetic profile. nih.gov

The following interactive table illustrates a hypothetical SAR for these positional isomers against a target kinase.

Bioisosteric replacement of the 2-fluorophenyl ring is a powerful strategy to optimize properties while retaining biological activity. drughunter.com This involves substituting the ring with other groups that have a similar size, shape, and electronic character.

Common bioisosteric replacements for a phenyl ring include:

Heteroaromatic Rings: Replacing the phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring introduces nitrogen atoms that can act as hydrogen bond acceptors and modulate solubility. ipinnovative.com For example, replacing the 2-fluorophenyl group with a 3-fluoropyridin-2-yl moiety maintains the fluorine but changes the ring's properties significantly.

Saturated Rings: To improve properties like solubility and reduce metabolic liability associated with aromatic rings, saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) can be used. acs.org These scaffolds mimic the geometry of the phenyl ring but have a C(sp³)-rich character.

Other Functional Groups: In some cases, the entire phenoxy moiety can be replaced. For instance, replacing the phenolic oxygen with other atoms (e.g., sulfur to give a thioether) or groups can alter bond angles and flexibility.

The following interactive table shows potential bioisosteric replacements and their likely impact on key drug-like properties.

Direct modification of the thietane ring itself provides another avenue for SAR exploration. As previously mentioned, oxidizing the sulfur atom to a sulfoxide or sulfone introduces polarity and hydrogen bond acceptors. escholarship.org The thietane sulfoxide is chiral at the sulfur atom, introducing a new stereocenter that could lead to diastereomers with different biological activities. The thietane sulfone is achiral but significantly alters the geometry and electronic nature of the ring. Both modifications can be achieved using standard oxidizing agents like m-CPBA or Oxone. escholarship.org

Introducing substituents at the C2 and/or C4 positions of the thietane ring can provide access to new binding interactions or block metabolic attack. The stereochemistry of these substituents relative to the 3-phenoxy group would be critical, with cis and trans isomers potentially exhibiting vastly different affinities for the target protein.

Modifications to the Phenoxy Ring System, Including Bioisosteric Replacements.

Scaffold Hopping and Bioisosteric Replacements with the this compound Core in Lead Optimization

Scaffold hopping is a more radical approach in lead optimization where the central core of a molecule is replaced with a structurally different scaffold, while aiming to maintain or improve biological activity. nih.gov This strategy is employed to escape undesirable intellectual property space, improve physicochemical or pharmacokinetic properties, or discover novel binding modes. nih.gov

Starting from the this compound core, several scaffold hops are conceivable:

Heterocycle Replacement: A common and effective hop is to replace the thietane ring with another small, polar heterocycle. The most direct analogue would be the corresponding oxetane, 3-(2-Fluorophenoxy)oxetane . Oxetanes are known to confer similar benefits to thietanes (polarity, 3D shape) but have different hydrogen bonding potential and metabolic stability. researchgate.netacs.org Other four-membered rings like azetidine (B1206935) could also be explored.

Ring Opening or Linker Modification: The thietane ring can be conceptually "opened" to yield acyclic analogues that maintain a similar spatial arrangement of the key functional groups. Alternatively, the ether linkage itself can be replaced. For example, replacing the oxygen atom with a methylene (B1212753) group (-CH2-) would yield 3-(2-fluorobenzyl)thietane , a more flexible and lipophilic analogue.

Topology-Based Hopping: More advanced computational methods can be used to identify completely novel scaffolds that place the 2-fluorophenoxy group and the thietane-replacement in a similar spatial orientation. nih.gov This could lead to the discovery of entirely new chemical series with the desired biological activity. For example, a cyclopentyl or pyrrolidine (B122466) core could be designed to mimic the vectors of the thietane scaffold.

Each of these strategies allows medicinal chemists to navigate away from a lead compound's potential liabilities while exploring new chemical space to identify a superior clinical candidate.

In Vitro Biological Mechanisms and Cellular Interactions of 3 2 Fluorophenoxy Thietane Derivatives

Interaction with Defined Molecular Targets: Enzyme Modulation and Receptor Binding (In Vitro)

The interaction of small molecules with specific biological macromolecules like enzymes and receptors is a cornerstone of drug discovery. Compounds containing fluorophenoxy and related heterocyclic motifs have been evaluated for their ability to modulate such targets. For instance, derivatives featuring a fluorophenoxy moiety have been explored as GPR119 receptor agonists. googleapis.com Similarly, fluorinated compounds have been designed and synthesized to achieve high-affinity binding to sigma receptors, which are implicated in various neurological processes. nih.gov

In the realm of enzyme modulation, various fluorinated compounds have demonstrated potent inhibitory effects. A series of 3-fluoromethyl-1,2,3,4-tetrahydroisoquinolines were identified as selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in adrenaline synthesis. nih.gov Furthermore, fluorinated ketones have been shown to act as reversible inhibitors of acetylcholinesterase, an important enzyme in the nervous system. nih.gov

Ligand-Target Docking and Binding Affinity Predictions for Specific Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. nih.govmdpi.com This method helps in understanding the binding mode and estimating the strength of the interaction, often guiding the synthesis of more potent compounds.

Biochemical Assays for Target Engagement and Inhibition Kinetics (In Vitro)

Biochemical assays are essential for confirming the biological activity predicted by computational methods and for quantifying the potency and mechanism of interaction. These assays measure target engagement and can determine key parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

Fluorinated derivatives have been extensively characterized using these methods. For instance, a series of novel fluorinated ligands for the translocator protein 18 kDa (TSPO) were synthesized and evaluated, with several compounds displaying subnanomolar affinity (Kᵢ values as low as 0.25 nM). nih.gov In another example, β-5-fluoro-2-thio-dUMP was identified as a potent, competitive, slow-binding inhibitor of thymidylate synthase, with a Kᵢ value of approximately 10⁻⁸ M. nih.gov The kinetics of inhibition provide deeper insight into the mechanism; for example, slow-binding inhibitors often exhibit a time-dependent increase in potency, which can be a desirable characteristic for drug candidates. nih.govnih.gov Studies on trifluoromethyl ketones inhibiting acetylcholinesterase have also detailed their kinetic behavior, proposing the formation of a hemiketal with an active-site serine. nih.gov

The table below summarizes in vitro inhibition data for various fluorinated or heterocyclic compounds against their respective targets.

| Compound Class/Derivative | Target Enzyme/Receptor | Assay Type | Potency (IC₅₀ / Kᵢ) | Source(s) |

| 2-(Anthracen-9-yl)triazole derivative | MCF-7 Cell Line | Cytotoxicity | IC₅₀ = 14.5 µM | mdpi.com |

| Berberine (B55584) Derivative (9k) | PCSK9 Transcription | Cellular Assay | IC₅₀ = 9.5 µM | nih.gov |

| 3-Fluoromethyl-THIQ Derivatives | Phenylethanolamine N-methyltransferase (PNMT) | Binding Affinity | Kᵢ > 200 (selectivity) | nih.gov |

| Fluorinated DPA-714 Analogue (9) | Translocator Protein (TSPO) | Binding Affinity | Kᵢ = 0.30 nM | nih.gov |

| (+)-N-(5-fluoro-1-pentyl)normetazocine | Sigma Receptor | Radioligand Displacement | Kᵢ = 0.29 nM | nih.gov |

| β-5-fluoro-2-thio-dUMP | Thymidylate Synthase | Enzyme Inhibition | Kᵢ ≈ 10 nM | nih.gov |

Cellular Pathway Perturbations and Phenotypic Responses (In Vitro)

Beyond interacting with a single target, bioactive compounds exert their effects by modulating complex intracellular signaling cascades, leading to observable changes in cell behavior, or phenotype.

Modulation of Intracellular Signaling Cascades (Cell-based assays)

Cell-based assays are used to investigate how a compound affects the intricate network of signaling pathways that govern cellular functions. The perturbation of these pathways can lead to therapeutic effects or toxicity. For example, the transforming growth factor-β (TGF-β) signaling pathway is a key cascade that can be modulated. nih.gov In studies of colorectal cancer, the phosphatase LHPP was shown to inhibit Smad3 phosphorylation, a key step in the TGF-β pathway, thereby suppressing cell migration and invasion. nih.gov

Other critical pathways in cancer progression include the c-Met signaling pathway, which can trigger proliferation and invasion, and the phosphoinositide-3 kinase (PI3K)/AKT pathway, which is involved in cell proliferation and survival. nih.govnih.gov While direct evidence for 3-(2-Fluorophenoxy)thietane is not available, derivatives of other heterocyclic compounds have been shown to modulate these pathways. For instance, the flavonoid galangin (B1674397) was found to decrease the expression of PI3K and cyclin D1 in osteosarcoma cells. nih.gov Berberine derivatives have been shown to down-regulate PCSK9 by targeting the HNF1α and/or Sp1 cluster, impacting lipid metabolism. nih.gov

Effects on Specific Cellular Processes (e.g., cell cycle progression, proliferation in defined cell lines)

A common endpoint for anticancer agents is the inhibition of cell proliferation and the induction of cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication; disruption of this process can halt tumor growth.

Various heterocyclic and phenolic compounds have demonstrated such effects in vitro. For example, newly synthesized indole (B1671886) derivatives were shown to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. researchgate.net Similarly, the flavonoid DiOHF was found to inhibit the proliferation of osteosarcoma cells (MG-63 and U2OS lines) and induce a cytostatic effect by decreasing the rate of nuclear division. nih.gov The table below highlights the effects of different compound classes on cellular processes in various cancer cell lines.

| Compound Class/Derivative | Cell Line | Key Cellular Effect(s) | Source(s) |

| (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline (B41778) derivatives | HCT-116 (Colon) | Cell cycle arrest at S and G2/M phase. | researchgate.net |

| 3′,4′-dihydroxyflavonol (DiOHF) | MG-63, U2OS (Osteosarcoma) | Decreased cell growth and viability; decreased nuclear division rate. | nih.gov |

| Thieno[2,3-d] nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives | MCF-7 (Breast), HCT-116 (Colon), PC-3 (Prostate) | Cytotoxic activity, inhibition of cell proliferation. | nih.govmdpi.com |

| Thiophene Derivatives | A549 (Lung), HT-29 (Colon), and others | Anti-proliferative activity. | rjraap.com |

| Quinoxaline Derivatives | SKOV3 (Ovarian), HCT-116 (Colon) | Inhibition of cell proliferation. | researchgate.net |

Mechanistic Insights from Structure-Based Approaches and Mutagenesis Studies (In Vitro)

To gain a deeper understanding of how a ligand interacts with its target, structure-based design and mutagenesis studies are employed. These approaches provide detailed molecular insights that are crucial for optimizing lead compounds.

Structure-activity relationship (SAR) studies systematically modify a lead compound's structure to determine which chemical groups are key for biological activity. nih.govnih.govchemijournal.com For example, a SAR study of berberine derivatives revealed that a 2,3-dimethoxy moiety was beneficial for the activity of down-regulating PCSK9 transcription. nih.gov Such studies help to build a model of the pharmacophore—the essential arrangement of features required for biological activity.

Site-directed mutagenesis is a powerful experimental technique used to confirm the binding sites predicted by docking studies. nih.govnih.gov By altering specific amino acids in the target protein, researchers can observe whether the ligand's binding affinity or inhibitory effect is diminished, thereby confirming the importance of that residue for the interaction. This technique can be used to introduce specific point mutations into genes to study their effect on protein function and ligand binding. nih.gov For example, LNA-modified oligonucleotides have been used to introduce single nucleotide changes in target genes within mosquito cells, demonstrating a precise method for probing gene function. nih.gov These approaches, while not yet reported for this compound itself, represent the next logical steps in characterizing the precise molecular interactions of this chemical class.

Future Perspectives and Unexplored Research Avenues for 3 2 Fluorophenoxy Thietane

Development of Novel and Sustainable Synthetic Routes

The synthesis of thietanes has traditionally involved methods such as the cyclization of 1,3-dihalides with sulfide (B99878) reagents or intramolecular cyclization of 3-mercaptoalkyl halides. beilstein-journals.org However, these routes can be limited by harsh conditions and the generation of waste. Future research should focus on developing more efficient, atom-economical, and environmentally benign synthetic strategies for 3-(2-Fluorophenoxy)thietane and its analogs.

Key areas for exploration include:

Catalytic Methods: The development of metal-catalyzed (e.g., palladium, copper) or organocatalyzed reactions could provide milder and more selective pathways. nih.gov For instance, palladium-catalyzed cross-coupling reactions might be adapted for the direct C-S bond formation to construct the thietane (B1214591) ring. nih.gov

Photochemical Cycloadditions: The thia-Paternò–Büchi reaction, a photochemical [2+2] cycloaddition, offers an alternative route for constructing the thietane backbone, particularly for multi-substituted derivatives. beilstein-journals.org

Ring Expansion Reactions: Strategies involving the ring expansion of more readily available thiiranes (three-membered rings) present a mechanistically distinct and potentially high-yielding approach to thietanes. researchgate.netresearchgate.net

Green Chemistry Principles: The integration of sustainable practices is paramount. numberanalytics.com This includes the use of greener solvents (e.g., water, ionic liquids, deep eutectic solvents), microwave-assisted synthesis to reduce reaction times, and the use of reusable heterogeneous catalysts. numberanalytics.comresearchgate.netfrontiersin.org Such methods aim to increase energy efficiency and minimize hazardous byproducts. numberanalytics.com

Table 1: Comparison of Traditional and Proposed Sustainable Synthetic Approaches for Thietane Derivatives

| Feature | Traditional Synthetic Methods | Proposed Sustainable Routes |

|---|---|---|

| Primary Approach | Inter- and intramolecular nucleophilic substitution. beilstein-journals.org | Catalytic cyclizations, photochemical reactions, ring expansions. beilstein-journals.orgresearchgate.net |

| Reagents | Stoichiometric amounts of strong bases and sulfide sources. | Catalytic amounts of transition metals or organocatalysts, light as a reagent. beilstein-journals.orgnih.gov |

| Solvents | Often volatile and hazardous organic solvents. | Water, ionic liquids, deep eutectic solvents, or solvent-free conditions. numberanalytics.comfrontiersin.org |

| Energy Input | Typically requires prolonged heating. | Microwave irradiation, photochemical energy. ekb.eg |

| Waste Generation | High, due to salt byproducts and solvent use. | Low, aiming for high atom economy and catalyst recyclability. frontiersin.org |

| Selectivity | Can be moderate, with competing elimination reactions. beilstein-journals.org | Potentially high chemo-, regio-, and stereoselectivity under catalytic control. |

Advanced Spectroscopic Characterization for Elucidating Dynamic Processes

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for rational drug design. While standard techniques like ¹H and ¹³C NMR and mass spectrometry are fundamental for structural confirmation eurjchem.com, advanced methods can provide deeper insights into its dynamic behavior in solution.

Future research should employ:

Multi-dimensional and Variable-Temperature NMR: Techniques such as NOESY and ROESY can elucidate through-space interactions and preferred conformations. Variable-temperature NMR studies can quantify the energy barriers associated with ring-puckering and the rotation around the C-O bond, revealing the molecule's conformational flexibility.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on the solid-state conformation, bond lengths, and bond angles. eurjchem.comnih.gov This empirical data is invaluable for validating computational models.

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can complement experimental data by modeling molecular orbitals, electrostatic potential, and vibrational frequencies. nih.govmdpi.com These theoretical studies can predict stable conformers, transition states between them, and rationalize spectroscopic observations. escholarship.orgnih.gov

Table 2: Advanced Characterization Techniques and Potential Insights for this compound

| Technique | Type of Information | Potential Insight |

|---|---|---|

| Variable-Temperature NMR | Changes in chemical shifts and coupling constants with temperature. | Quantification of energy barriers for conformational changes (e.g., ring puckering). |

| 2D NMR (NOESY/ROESY) | Through-space proton-proton correlations. | Determination of the preferred 3D conformation and spatial orientation of the fluorophenoxy group relative to the thietane ring. nih.gov |

| Single-Crystal X-ray Diffraction | Precise atomic coordinates in the solid state. mdpi.com | Unambiguous determination of bond lengths, angles, and crystal packing interactions. nih.gov |

| DFT Computational Modeling | Theoretical molecular geometry, energy levels, and electronic properties. escholarship.org | Prediction of low-energy conformers, analysis of frontier molecular orbitals, and correlation with experimental spectroscopic data. nih.govnih.gov |

Integration with Artificial Intelligence and Machine Learning in Rational Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govglobalspec.com For this compound, these computational tools can be leveraged to explore its chemical space, predict properties, and design novel analogs with improved therapeutic profiles.

Future research avenues include:

Generative Models: Using generative ML models, vast libraries of virtual compounds based on the this compound scaffold can be created. scholar9.com These models can be conditioned to generate molecules with specific desired properties, such as high binding affinity for a target or optimal ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.

Predictive Modeling (QSPR/QSAR): AI algorithms can be trained on existing data to build robust Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models could predict key parameters for novel analogs, including solubility, pKa, and binding affinity, thereby prioritizing the most promising candidates for synthesis. nih.gov

Automated Synthesis Planning: ML tools can analyze the vast body of chemical reaction data to propose viable and efficient synthetic routes for newly designed target molecules, potentially uncovering novel chemical transformations. asiaresearchnews.com

Table 3: Application of AI/ML Tools in the Development of this compound Analogs

| AI/ML Application | Tool/Technique | Objective |

|---|---|---|

| Virtual Library Generation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). scholar9.com | To design novel molecules with optimized properties based on the core scaffold. |

| Property Prediction | Deep Neural Networks, Gradient Boosting Machines. nih.gov | To predict biological activity, physicochemical properties, and pharmacokinetics of virtual compounds. nih.gov |

| Binding Site Analysis | Physics-informed machine learning. nih.gov | To identify and characterize potential binding interactions with protein targets. |

| Synthetic Route Design | Retrosynthesis prediction algorithms. asiaresearchnews.com | To propose efficient and practical synthetic pathways for high-priority target molecules. |

Exploration of Diverse Biological Applications (In Vitro, with a focus on novel mechanistic insights)

The true potential of this compound lies in its unexplored biological activities. The thietane motif is present in compounds with a range of biological effects, including antiviral and anticancer properties. beilstein-journals.orgnih.gov Future research should systematically screen this compound and its rationally designed derivatives against a diverse panel of biological targets in vitro to identify novel therapeutic opportunities. The focus should be on elucidating the underlying mechanism of action.

Unexplored research avenues include:

Enzyme Inhibition Assays: Given that related heterocycles inhibit various enzymes, screening against kinases, proteases, or metabolic enzymes like phosphodiesterases could reveal novel activities. eco-vector.com For example, some thietane-containing nucleosides have shown activity as viral polymerase inhibitors. nih.gov

Receptor Binding Assays: The fluorophenoxy moiety suggests potential interactions with targets that recognize aromatic systems. Screening against G-protein coupled receptors (GPCRs) or nuclear receptors could uncover new pharmacological profiles.

Cell-Based Assays: Evaluating the compound in cell-based models of diseases such as cancer, inflammation, or viral infections can provide a phenotypic indication of its efficacy. nih.gov Follow-up studies could then use techniques like thermal shift assays, transcriptomics, or proteomics to identify the specific molecular target responsible for the observed effect. google.com

Mechanistic Studies: If an activity is identified, detailed mechanistic studies are crucial. For example, if a compound shows anti-proliferative effects, further investigation would be needed to determine if it induces apoptosis, cell cycle arrest, or senescence, and through which signaling pathways. ekb.eg

Table 4: Proposed In Vitro Screening Cascade and Mechanistic Elucidation

| Research Stage | Assay Type | Mechanistic Question to Address |

|---|---|---|

| Primary Screening | Broad enzyme panels, receptor binding assays. | Does the compound interact with any major classes of drug targets? |

| Secondary Screening | Cell-based assays (e.g., anti-proliferation, anti-inflammatory). nih.gov | Does the compound exhibit a desirable phenotypic effect in a disease-relevant context? |

| Target Identification | Affinity chromatography, cellular thermal shift assay (CETSA), proteomic profiling. | What is the specific protein target responsible for the biological activity? google.com |

| Mechanism of Action | Western blotting, qPCR, reporter gene assays, enzymology. | How does the compound modulate the function of its target and downstream signaling pathways? ekb.eg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.